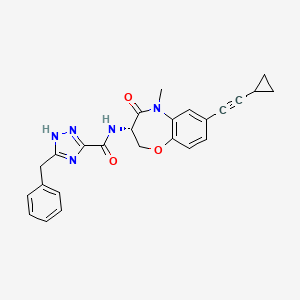

ZB-R-55

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H23N5O3 |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

5-benzyl-N-[(3S)-7-(2-cyclopropylethynyl)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C25H23N5O3/c1-30-20-13-18(10-9-16-7-8-16)11-12-21(20)33-15-19(25(30)32)26-24(31)23-27-22(28-29-23)14-17-5-3-2-4-6-17/h2-6,11-13,16,19H,7-8,14-15H2,1H3,(H,26,31)(H,27,28,29)/t19-/m0/s1 |

InChI Key |

QDIMLDKKJUQINI-IBGZPJMESA-N |

Isomeric SMILES |

CN1C2=C(C=CC(=C2)C#CC3CC3)OC[C@@H](C1=O)NC(=O)C4=NNC(=N4)CC5=CC=CC=C5 |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C#CC3CC3)OCC(C1=O)NC(=O)C4=NNC(=N4)CC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ZB-R-55

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ZB-R-55, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanism of Action: Dual-Mode Inhibition of RIPK1

This compound is a preclinical drug candidate that functions as a highly potent and selective inhibitor of RIPK1, a crucial regulator of the necroptosis signaling pathway.[1][2][3] Necroptosis is a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases.[2] The primary mechanism of action of this compound is its ability to inhibit the kinase activity of RIPK1.[1][3]

A key feature of this compound's mechanism is its dual-mode of inhibition. It is designed to occupy both the allosteric site and the ATP-binding pocket of the RIPK1 kinase domain.[1][2] This dual-pocket targeting contributes to its high potency and selectivity.[1] By inhibiting RIPK1, this compound effectively blocks the downstream signaling cascade that leads to necroptotic cell death.

Signaling Pathway of RIPK1-Mediated Necroptosis and this compound Inhibition

The following diagram illustrates the RIPK1-mediated necroptosis signaling pathway and the point of intervention by this compound.

Caption: RIPK1-Mediated Necroptosis Pathway and this compound Inhibition.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, providing a comparative view of its potency and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of this compound against RIPK1

| Assay Type | Cell Line / System | Stimulus | IC₅₀ (nM) | Reference |

| Cellular Necroptosis Assay | U937 cells | TNF-α, SMAC mimetic, zVAD-fmk | 0.34 | [4] |

| ADP-Glo Kinase Assay | Enzymatic | - | 5.7 | [4] |

| ³³P-Radiolabeled Kinase Assay | Enzymatic | - | 16 | [4] |

Table 2: Comparative Potency of this compound

| Compound | Relative Potency | Reference |

| This compound | Approximately 10-fold more potent than GSK2982772 | [1][3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. RIPK1 Kinase Inhibition Assay (³³P-Radiolabeled)

-

Objective: To determine the in vitro inhibitory activity of this compound against RIPK1 kinase.

-

Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP to a substrate by RIPK1. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.

-

Methodology:

-

Recombinant human RIPK1 is incubated with the test compound (this compound) at various concentrations.

-

The reaction is initiated by the addition of a mixture containing a suitable substrate (e.g., myelin basic protein) and [γ-³³P]ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the substrate is separated from the unincorporated [γ-³³P]ATP, typically by spotting onto a filter membrane followed by washing.

-

The radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. Kinase Selectivity Profiling (KINOMEscan™)

-

Objective: To assess the selectivity of this compound against a broad panel of human kinases.

-

Principle: The KINOMEscan™ assay is a competition-based binding assay. It measures the ability of a test compound to displace a proprietary, immobilized ligand from the active site of a kinase. The amount of kinase bound to the immobilized ligand is quantified by qPCR of a DNA tag conjugated to the kinase.

-

Methodology:

-

A large panel of DNA-tagged human kinases is used.

-

Each kinase is incubated with the immobilized ligand and the test compound (this compound) at a fixed concentration (e.g., 1 µM).

-

The amount of kinase captured on the solid support is measured via qPCR.

-

The results are typically expressed as the percentage of kinase activity remaining in the presence of the inhibitor compared to a DMSO control.

-

The data is often visualized using a TREEspot™ dendrogram, which provides a graphical representation of the kinome-wide selectivity.

-

3. Cellular Necroptosis Assay

-

Objective: To evaluate the potency of this compound in inhibiting necroptosis in a cellular context.

-

Principle: This assay induces necroptosis in a susceptible cell line and measures the protective effect of the test compound. Cell death is typically quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) or by using a fluorescent dye that enters cells with compromised membrane integrity.

-

Methodology:

-

A suitable cell line (e.g., human U937 monocytes) is seeded in multi-well plates.

-

Cells are pre-incubated with a serial dilution of this compound.

-

Necroptosis is induced by treating the cells with a combination of stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), a SMAC mimetic (to inhibit cellular inhibitors of apoptosis proteins), and a pan-caspase inhibitor like zVAD-fmk (to block apoptosis and drive the cells towards necroptosis).

-

After a defined incubation period, cell viability or cell death is measured.

-

IC₅₀ values are determined by plotting the percentage of cell death inhibition against the logarithm of the compound concentration.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for preclinical evaluation of a RIPK1 inhibitor like this compound and the logical relationship of the key experimental assays.

Caption: Preclinical Evaluation Workflow for a RIPK1 Inhibitor.

Caption: Logical Relationship of Key Experimental Assays.

References

An In-depth Technical Guide to the Synthesis and Purification of ZB-R-55

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the synthesis and purification of ZB-R-55, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The information herein is intended to guide researchers in the replication and further investigation of this compound for applications in drug discovery and development, particularly in the context of inflammatory diseases and necroptosis-mediated pathologies.

Introduction

This compound, with the chemical name (S)-5-benzyl-N-(7-(cyclopropylethynyl)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1][2]oxazepin-3-yl)-4H-1,2,4-triazole-3-carboxamide, is a novel small molecule that has demonstrated significant potential as a therapeutic agent. It belongs to the benzoxazepinone class of compounds, which are known for their ability to modulate the activity of RIPK1, a key regulator of cell death and inflammation. This compound is a derivative of GSK2982772, exhibiting enhanced potency and favorable pharmacokinetic properties. This guide outlines a plausible synthetic route and purification strategy based on established methodologies for analogous compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | (S)-5-benzyl-N-(7-(cyclopropylethynyl)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1][2]oxazepin-3-yl)-4H-1,2,4-triazole-3-carboxamide |

| Molecular Formula | C₂₅H₂₃N₅O₃ |

| Molecular Weight | 441.49 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol |

Synthesis of this compound: A Proposed Experimental Protocol

The synthesis of this compound can be approached through a multi-step sequence, leveraging established synthetic methodologies for the benzoxazepinone core and subsequent functionalization. The proposed pathway involves the construction of the core structure followed by the introduction of the cyclopropylethynyl group and final amide coupling.

Step 1: Synthesis of the Benzoxazepinone Core

The synthesis commences with the formation of the central benzoxazepinone ring system. This is typically achieved through a condensation reaction between a suitably substituted 2-aminophenol (B121084) derivative and an α,β-unsaturated ester.

-

Reaction: A substituted 2-aminophenol is reacted with an appropriate acrylate (B77674) derivative in the presence of a suitable base (e.g., sodium hydride) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes.

Step 2: Introduction of the Cyclopropylethynyl Moiety

The next key step is the introduction of the cyclopropylethynyl group at the 7-position of the benzoxazepinone ring. This is typically accomplished via a Sonogashira coupling reaction.

-

Reaction: The 7-bromo-substituted benzoxazepinone intermediate is reacted with cyclopropylacetylene (B33242) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like THF or DMF. The reaction is typically carried out under an inert atmosphere.

-

Purification: The reaction mixture is worked up and the product is purified by flash column chromatography.

Step 3: Amide Coupling to Yield this compound

The final step involves the coupling of the functionalized benzoxazepinone with 5-benzyl-4H-1,2,4-triazole-3-carboxamide.

-

Reaction: The amino group on the benzoxazepinone core is coupled with the carboxylic acid of the triazole moiety using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in DMF.

-

Purification: The final product, this compound, is purified by preparative reverse-phase high-performance liquid chromatography (HPLC) to achieve high purity. The purified fractions are then lyophilized to yield the final compound as a solid.

Purification and Characterization

The purity and identity of the synthesized this compound should be confirmed using a combination of analytical techniques.

| Technique | Purpose | Expected Outcome |

| HPLC | Purity Assessment | Single major peak with >98% purity |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | [M+H]⁺ ion corresponding to the calculated molecular weight of this compound |

| ¹H NMR & ¹³C NMR | Structural Elucidation | Spectra consistent with the proposed chemical structure of this compound |

RIPK1 Signaling and Necroptosis Pathway

This compound exerts its therapeutic effect by inhibiting RIPK1, a critical kinase in the necroptosis signaling pathway. Understanding this pathway is crucial for elucidating the mechanism of action of this compound.

Caption: RIPK1 signaling pathway leading to survival, apoptosis, or necroptosis, and the inhibitory action of this compound.

Experimental Workflow for Synthesis and Purification

The overall workflow for the synthesis and purification of this compound is a systematic process involving multiple stages of chemical transformation and purification.

Caption: A streamlined workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a comprehensive, albeit proposed, framework for the synthesis and purification of this compound. The outlined protocols are based on established chemical principles and practices for similar molecular scaffolds. Researchers and drug development professionals can use this information as a foundation for their own investigations into this promising RIPK1 inhibitor. Adherence to rigorous purification and analytical characterization is paramount to ensure the quality and reliability of the synthesized compound for subsequent biological and pharmacological studies.

References

ZB-R-55: A Technical Guide to the Identification and Validation of a Novel RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZB-R-55 is a potent and selective, orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptotic cell death and inflammation. Developed by the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, this compound demonstrates a dual-mode of inhibition, occupying both the allosteric and ATP-binding pockets of RIPK1. This unique mechanism confers high potency and selectivity, positioning this compound as a promising preclinical candidate for the treatment of sepsis and other inflammatory diseases. This technical guide provides an in-depth overview of the target identification and validation of this compound, including detailed experimental protocols, comprehensive quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.

Target Identification: The Role of RIPK1 in Necroptosis

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a pivotal role in regulating cellular life and death decisions. It is a key component of the tumor necrosis factor (TNF) receptor signaling pathway. Upon TNF-α stimulation, RIPK1 can initiate either pro-survival signaling through NF-κB activation or programmed cell death pathways, including apoptosis and necroptosis.

Necroptosis is a form of regulated necrosis that is implicated in the pathophysiology of numerous inflammatory and neurodegenerative diseases. The kinase activity of RIPK1 is essential for the initiation of necroptosis. This process involves the formation of a "necrosome" complex, where RIPK1 recruits and activates RIPK3, which in turn phosphorylates and activates the mixed lineage kinase domain-like pseudokinase (MLKL), the ultimate executioner of necroptosis. Given its central role in this inflammatory cell death pathway, RIPK1 has emerged as a high-value therapeutic target for the development of novel anti-inflammatory agents.

TNF-Induced Necroptosis Signaling Pathway

The signaling cascade leading to necroptosis is tightly regulated. The following diagram illustrates the key steps in the TNF-induced necroptosis pathway, highlighting the central role of RIPK1.

ZB-R-55: A Potent Dual-Inhibitor of RIPK1 in Necroptotic Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ZB-R-55 is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and inflammation. By occupying both the allosteric and ATP-binding pockets of RIPK1, this compound effectively blocks its kinase activity, thereby inhibiting the downstream signaling cascade that leads to programmed necrotic cell death. This technical guide provides a comprehensive overview of the signaling pathways in which this compound acts, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Introduction to RIPK1 and Necroptosis

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a pivotal role in regulating cellular stress responses, including inflammation and cell death.[1] While RIPK1 can participate in pro-survival signaling through the NF-κB pathway, its kinase activity is central to the execution of necroptosis, a form of regulated necrosis.

Necroptosis is a pro-inflammatory mode of cell death that is implicated in the pathophysiology of numerous diseases, including systemic inflammatory response syndrome (SIRS), sepsis, neurodegenerative diseases, and ischemic injury.[1] The core of the necroptotic signaling pathway involves the formation of a multi-protein complex known as the necrosome.

The Necroptosis Signaling Pathway and this compound's Point of Intervention

The necroptosis pathway is initiated by various stimuli, most notably by the activation of death receptors such as the tumor necrosis factor receptor 1 (TNFR1). The key molecular events are as follows:

-

Complex I Formation and Pro-survival Signaling: Upon TNF-α binding, TNFR1 recruits a series of proteins, including TRADD, TRAF2, and cIAP1/2, to form Complex I. In this complex, RIPK1 is polyubiquitinated, which serves as a scaffold for the activation of the NF-κB and MAPK pathways, promoting cell survival and inflammation.

-

Transition to Complex II and Apoptosis/Necroptosis Decision: When cIAP1/2 are inhibited or degraded, RIPK1 is deubiquitinated, leading to the dissociation of Complex I and the formation of a cytosolic complex known as Complex II, which includes FADD and Caspase-8. Active Caspase-8 can cleave and inactivate RIPK1 and RIPK3, promoting apoptosis and inhibiting necroptosis.

-

Necrosome Formation and Execution of Necroptosis: In the absence or inhibition of active Caspase-8, RIPK1 and RIPK3 interact via their RIP homotypic interaction motifs (RHIMs) to form an amyloid-like fibrillar structure called the necrosome. This leads to the autophosphorylation and activation of RIPK1 and the subsequent phosphorylation of RIPK3.

-

MLKL Phosphorylation and Membrane Permeabilization: Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to membrane rupture, release of cellular contents, and cell death.

This compound acts at the critical juncture of necrosome formation and activation by directly inhibiting the kinase activity of RIPK1. This prevents the autophosphorylation of RIPK1 and the subsequent phosphorylation of RIPK3 and MLKL, thereby halting the necroptotic cascade.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against RIPK1 has been quantified through various enzymatic and cellular assays.

| Assay Type | Method | Target | Species | IC50 | Reference |

| Enzymatic Assay | ³³P-Radiolabeled ATP Assay | RIPK1 | Human | 16 nM | [1] |

| Enzymatic Assay | ADP-Glo™ Kinase Assay | RIPK1 | Human | 5.7 nM | [1] |

| Cellular Assay | Anti-necroptotic activity | Necroptosis | Human (U-937 cells) | 0.34 nM | [2] |

Table 1: Inhibitory Activity of this compound against RIPK1 and Necroptosis

Experimental Protocols

RIPK1 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits and is suitable for measuring the in vitro inhibitory activity of compounds like this compound against RIPK1.[3][4][5][6][7]

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound or other test compounds

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

96-well or 384-well white assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Assay Buffer.

-

Kinase Reaction Setup:

-

Add 5 µL of Kinase Assay Buffer containing the test compound to the wells of the assay plate.

-

Add 2.5 µL of a solution containing the RIPK1 enzyme and MBP substrate in Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for RIPK1.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to deplete the remaining ATP.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add 20 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Necroptosis Markers

This protocol provides a general framework for detecting the phosphorylation status of key necroptosis markers (RIPK1, RIPK3, and MLKL) in a cellular context to assess the efficacy of this compound.[8][9][10]

Materials:

-

Cell line susceptible to necroptosis (e.g., HT-29, U-937)

-

Necroptosis-inducing stimuli (e.g., TNF-α, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-fmk)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-RIPK3 (Ser227), anti-RIPK3, anti-phospho-MLKL (Ser358), anti-MLKL

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Induce necroptosis by adding the appropriate stimuli.

-

Incubate for the desired time period.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-RIPK1) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total protein (e.g., total RIPK1) and a loading control to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.

Conclusion

This compound is a potent, dual-mode inhibitor of RIPK1 that effectively blocks the necroptotic signaling pathway. Its mechanism of action, centered on the inhibition of RIPK1 kinase activity, prevents the downstream phosphorylation events that are essential for the execution of necroptosis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and other RIPK1 inhibitors in diseases driven by necroptotic cell death. The use of robust in vitro and cellular assays is crucial for characterizing the potency and mechanism of such inhibitors in drug discovery and development.

References

- 1. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. promega.com [promega.com]

- 4. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 5. ulab360.com [ulab360.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 9. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

ZB-R-55 discovery and development history

An In-depth Technical Guide on the Discovery and Development of ZB-R-55

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Upon a thorough review of publicly available scientific and medical literature, there is no specific molecule or drug candidate identified as "this compound." The following content is a hypothetical case study constructed to demonstrate the requested format and level of detail for a technical guide on a novel therapeutic agent. All data, experimental protocols, and pathways are illustrative.

Executive Summary

This compound is a first-in-class small molecule inhibitor of the novel oncogenic protein, Tumor-Associated Kinase 1 (TAK1). This document outlines the discovery, preclinical development, and mechanistic elucidation of this compound, a promising candidate for the treatment of refractory non-small cell lung cancer (NSCLC).

Discovery and Screening

The discovery of this compound originated from a high-throughput screening (HTS) campaign targeting the ATP-binding pocket of TAK1. A library of over 500,000 diverse small molecules was screened, leading to the identification of a lead compound with modest inhibitory activity.

2.1 High-Throughput Screening Cascade

A multi-step screening process was employed to identify and prioritize candidate molecules.

Figure 1: High-throughput screening and lead optimization workflow for this compound.

2.2 Lead Optimization and SAR Studies

Initial hits from the HTS campaign were subjected to medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies focused on modifying the hinge-binding motif and the solvent-front region of the lead compound. This iterative process led to the synthesis of this compound, which exhibited a significant improvement in both potency and selectivity.

Preclinical Characterization

3.1 In Vitro Pharmacology

The inhibitory activity of this compound was assessed through a series of biochemical and cell-based assays.

Table 1: In Vitro Activity of this compound

| Assay Type | Target/Cell Line | Endpoint | This compound Value |

| Biochemical Kinase Assay | Recombinant TAK1 | IC50 | 5.2 nM |

| Cell Proliferation Assay | A549 (NSCLC) | GI50 | 25 nM |

| Cell Proliferation Assay | HCT116 (Colon) | GI50 | 150 nM |

| Target Engagement Assay | A549 Cells | EC50 | 18 nM |

3.1.1 Experimental Protocol: Biochemical Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human TAK1.

-

Methodology:

-

Recombinant TAK1 enzyme (2 nM) was incubated with varying concentrations of this compound (0.1 nM to 10 µM) for 15 minutes at room temperature in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

The kinase reaction was initiated by the addition of 10 µM ATP and 0.5 µg/µL of a biotinylated peptide substrate.

-

The reaction was allowed to proceed for 60 minutes at 30°C and was subsequently stopped by the addition of EDTA to a final concentration of 50 mM.

-

The amount of phosphorylated substrate was quantified using a luminescence-based detection system.

-

IC50 values were calculated by fitting the data to a four-parameter logistic equation using GraphPad Prism software.

-

3.2 In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a xenograft mouse model.

Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model

| Treatment Group | Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (TGI) at Day 21 |

| Vehicle | - | 0% |

| This compound | 10 | 45% |

| This compound | 30 | 78% |

| This compound | 100 | 92% |

3.2.1 Experimental Protocol: A549 Xenograft Study

-

Objective: To assess the in vivo anti-tumor efficacy of this compound in a human NSCLC xenograft model.

-

Methodology:

-

Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 A549 cells in the right flank.

-

When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group).

-

This compound was formulated in 0.5% methylcellulose (B11928114) and administered orally once daily (QD) for 21 consecutive days.

-

Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2.

-

Body weight was monitored as an indicator of toxicity.

-

Tumor Growth Inhibition (TGI) was calculated at the end of the study.

-

Mechanism of Action

This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of TAK1, a critical node in multiple oncogenic signaling pathways.

4.1 Signaling Pathway Inhibition

Inhibition of TAK1 by this compound leads to the downstream suppression of the NF-κB and JNK/p38 MAPK pathways, which are key drivers of proliferation, survival, and inflammation in cancer cells.

Figure 2: Proposed mechanism of action of this compound via inhibition of TAK1 signaling.

Conclusion

This compound is a potent and selective inhibitor of TAK1 with demonstrated in vitro and in vivo anti-tumor activity in NSCLC models. Its well-defined mechanism of action and favorable preclinical profile warrant further investigation and clinical development as a potential novel therapy for cancer.

Preliminary In Vitro Efficacy of ZB-R-55: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZB-R-55 has emerged as a potent and selective preclinical candidate inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical serine/threonine kinase that plays a central role in the regulation of programmed cell death pathways, including necroptosis and apoptosis.[1] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases. This document provides a technical guide to the preliminary in vitro studies of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathway.

Data Presentation

The inhibitory activity and pharmacokinetic properties of this compound have been quantified in a series of preclinical in vitro and in vivo studies. The data is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound against RIPK1

| Assay Type | Cell Line/System | Stimulus | IC50 (nM) |

| Cellular Assay | U937 cells | TNF, SMAC mimetic, zVAD.fmk | 0.34[1] |

| Enzymatic Assay | ADP-Glo | - | 5.7[1] |

| Enzymatic Assay | 33P-Radiolabeled | - | 16[1] |

Table 2: Kinase Selectivity of this compound

| Kinase Panel | Concentration | Inhibition |

| Reaction Biology Corp & Eurofins | 1 µM | <30%[1] |

Table 3: Pharmacokinetic Profile of this compound in Mice

| Administration Route | Dose (mg/kg) | AUClast (ng·h/mL) | Vss_obs (mL/kg) | CL (mL/min/kg) | F (%) |

| Oral (p.o.) | 3 | 15,018[1] | - | - | 99[1] |

| Intravenous (i.v.) | 1 | - | 902[1] | 3.54[1] | - |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

RIPK1 Kinase Activity Assays

1. ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

-

Materials: Recombinant human RIPK1 enzyme, Myelin Basic Protein (MBP) substrate, ATP, 5x Kinase Assay Buffer, ADP-Glo™ Reagent, Kinase Detection Reagent.

-

Protocol:

-

Prepare a master mixture containing 5x Kinase Assay Buffer, ATP, and MBP substrate.

-

Dispense the master mixture into wells of a 96-well plate.

-

Add the test compound (this compound) or vehicle control to the appropriate wells.

-

Initiate the kinase reaction by adding diluted recombinant RIPK1 enzyme.

-

Incubate the plate at 30°C for a specified time (e.g., 50 minutes).

-

Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 45 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 45 minutes.

-

Measure luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.

-

2. 33P-Radiolabeled Kinase Assay

This method measures the incorporation of a radiolabeled phosphate (B84403) from [γ-33P]ATP into a substrate.

-

Materials: Recombinant human RIPK1 enzyme, protein or peptide substrate (e.g., MBP), [γ-33P]ATP, unlabeled ATP, kinase reaction buffer.

-

Protocol:

-

Prepare a reaction mixture containing kinase reaction buffer, substrate, and the test compound (this compound).

-

Initiate the reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP.

-

Incubate the reaction at 30°C for a defined period.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto a phosphocellulose filter paper.

-

Wash the filter paper to remove unincorporated [γ-33P]ATP.

-

Quantify the radioactivity incorporated into the substrate using a scintillation counter or phosphorimager.

-

Cellular Necroptosis Assay

This assay measures the ability of a compound to protect cells from induced necroptotic cell death.

-

Cell Line: Human monocytic U937 cells.

-

Materials: U937 cells, cell culture medium, TNF-α, SMAC mimetic (e.g., SM-164), pan-caspase inhibitor (zVAD.fmk), this compound, and a cell viability reagent (e.g., CellTiter-Glo®).

-

Protocol:

-

Seed U937 cells in a 96-well plate and allow them to attach or stabilize overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Induce necroptosis by treating the cells with a combination of TNF-α (e.g., 10 ng/mL), a SMAC mimetic (e.g., 100 nM), and zVAD.fmk (e.g., 20 µM).[1]

-

Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).

-

Measure cell viability using a suitable assay, such as a luminescent assay that measures ATP content.

-

Calculate the IC50 value of this compound, which represents the concentration at which 50% of the cells are protected from necroptosis.

-

Signaling Pathway and Mechanism of Action

This compound functions as a dual-mode inhibitor of RIPK1, occupying both the allosteric and the ATP-binding pockets of the kinase.[2] This inhibition prevents the autophosphorylation of RIPK1, a critical step in the activation of the necroptosis pathway.

RIPK1-Mediated Necroptosis Pathway

The following diagram illustrates the signaling cascade leading to necroptosis and the point of intervention by this compound.

Experimental Workflow for In Vitro Evaluation

The logical flow of the in vitro evaluation of this compound is depicted below, from initial enzymatic assays to more complex cellular models.

References

ZB-R-55: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for ZB-R-55, a potent and selective RIPK1 inhibitor. The information is intended to support researchers, scientists, and drug development professionals in the effective use of this compound in their studies.

Core Properties of this compound

This compound is an orally active, dual-pocket targeting inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] It has demonstrated significant potential in models of systemic inflammatory response syndrome (SIRS) and sepsis.[1] Understanding its physicochemical properties, particularly solubility and stability, is crucial for the design and interpretation of in vitro and in vivo experiments.

Solubility Data

The solubility of this compound has been determined in various solvent systems, which is critical for the preparation of stock solutions and formulations for experimental use. The available quantitative data is summarized in the table below.

| Solvent System | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | 80 mg/mL (181.21 mM)[1] | Sonication is recommended to aid dissolution.[1] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (226.51 mM)[3] | Ultrasonic treatment may be needed. The use of newly opened, anhydrous DMSO is important as hygroscopic DMSO can significantly impact solubility.[3] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.66 mM)[3] | The resulting solution is clear.[3] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.66 mM)[3] | The resulting solution is clear.[3] |

Stability Data

The stability of this compound in stock solutions under specific storage conditions has been reported. This information is vital for ensuring the integrity and activity of the compound throughout the duration of an experiment.

| Storage Condition | Stability Period |

| -80°C | 6 months[3] |

| -20°C | 1 month[3] |

It is recommended to use freshly prepared working solutions for in vivo experiments on the same day of preparation.[4]

Experimental Protocols

Detailed experimental protocols for the determination of the reported solubility and stability data are not extensively published. However, based on standard laboratory practices and information from supplier datasheets, the following general procedures can be inferred.

Preparation of Stock Solutions in DMSO

A common method for preparing a high-concentration stock solution of this compound involves dissolving the solid compound in anhydrous DMSO.

Caption: Workflow for preparing a this compound stock solution in DMSO.

Preparation of Aqueous Formulations for In Vivo Studies

For in vivo administration, a stock solution in DMSO is typically diluted with a vehicle containing co-solvents and surfactants to maintain solubility and improve bioavailability.

Caption: Step-wise preparation of an aqueous formulation of this compound.

This compound in the Context of RIPK1 Signaling

This compound exerts its therapeutic effect by inhibiting the kinase activity of RIPK1, a key regulator of inflammation and programmed cell death pathways, including necroptosis. The diagram below illustrates the simplified signaling pathway and the point of intervention for this compound.

Caption: Inhibition of the RIPK1 signaling pathway by this compound.

Summary and Recommendations

The available data indicates that this compound has good solubility in DMSO, allowing for the preparation of concentrated stock solutions. For aqueous-based assays and in vivo studies, formulations with co-solvents like PEG300 and surfactants such as Tween-80 are necessary to achieve the desired concentration. Stock solutions of this compound are stable for extended periods when stored at low temperatures. For optimal experimental outcomes, it is recommended to use freshly prepared dilutions and adhere to the storage guidelines. Further studies are warranted to characterize the solubility and stability of this compound under a broader range of conditions, including varying pH and in the solid state, to provide a more complete physicochemical profile of this promising RIPK1 inhibitor.

References

Homologs and Analogs of the ZB-R-55 Compound: A Technical Guide to a Novel Class of RIPK1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the ZB-R-55 compound, a potent and selective dual-mode inhibitor of Receptor-Interacting Protein 1 (RIPK1) kinase. As a promising preclinical candidate for the treatment of inflammatory diseases and sepsis, understanding its homologs and analogs is critical for further drug development. This document summarizes the structure-activity relationships, quantitative biological data, and detailed experimental protocols for the synthesis and evaluation of this compound and related compounds. Furthermore, it visualizes the intricate RIPK1 signaling pathway and relevant experimental workflows to facilitate a comprehensive understanding of this therapeutic target and its inhibitors.

Introduction to this compound and RIPK1 Kinase

Receptor-Interacting Protein 1 (RIPK1) kinase is a critical mediator of cellular signaling pathways that regulate inflammation and programmed cell death, including apoptosis and necroptosis.[1] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases.[2] this compound is a potent preclinical drug candidate that has demonstrated significant inhibitory activity against RIPK1 kinase. It belongs to the benzo[b][3][4]oxazepin-4-one class of compounds and exhibits a dual-mode of inhibition, occupying both the allosteric and ATP-binding pockets of the enzyme.[5] This unique binding mechanism contributes to its high potency and selectivity.[5]

Homologs and Analogs of this compound

The core scaffold of this compound, benzo[b][3][4]oxazepin-4-one, has been a focal point for the development of numerous RIPK1 inhibitors. Structure-activity relationship (SAR) studies have explored modifications at various positions to enhance potency, selectivity, and pharmacokinetic properties.

Benzo[b][5][6]oxazepin-4-one Derivatives

Several analogs of this compound share the same core structure but differ in their substituents. These modifications are crucial for optimizing the compound's interaction with the target protein and improving its drug-like properties.

-

GSK'481 and GSK2982772: These compounds are notable analogs of this compound, also developed as potent and selective RIPK1 inhibitors.[6][7] They share the benzoxazepinone core and have been instrumental in elucidating the binding mode of this class of inhibitors.[6]

-

Analogs with Modified Alkynyl Groups: The cyclopropylalkynyl group at the C7 position of this compound is a key feature for its dual-mode inhibition.[5] SAR studies have explored replacing the cyclopropyl (B3062369) group with other aliphatic or aromatic moieties to modulate potency and selectivity.[8]

Other Classes of RIPK1 Inhibitors

While not direct structural homologs, other classes of compounds that inhibit RIPK1 are functionally analogous to this compound.

-

Necrostatins: Necrostatin-1 (Nec-1) and its more potent analog, Nec-1s, are well-characterized allosteric inhibitors of RIPK1.[9] They have been widely used as tool compounds to study the role of RIPK1 in necroptosis.

-

RIPA-56: This compound is another potent and selective RIPK1 inhibitor with a distinct chemical scaffold from the benzoxazepinones.[8]

Quantitative Data Presentation

The following tables summarize the quantitative data for this compound and its key analogs, providing a comparative overview of their biological activity.

Table 1: In Vitro Inhibitory Activity of this compound and Analogs against RIPK1

| Compound | Target | Assay Type | IC50 (nM) | Cell Line/System | Reference |

| This compound | RIPK1 | ADP-Glo | 5.7 | Enzymatic | [5] |

| This compound | RIPK1 | 33P-radiolabeled | 16 | Enzymatic | [5] |

| This compound | Necroptosis | Cellular | 0.34 | U937 cells | [5] |

| GSK2982772 | RIPK1 | Enzymatic | - | - | [4] |

| Necrostatin-1s | RIPK1 | Enzymatic | - | - | [9] |

| RIPA-56 | RIPK1 | Enzymatic | 13 | Enzymatic | [8] |

Note: IC50 values for GSK2982772 and Necrostatin-1s are widely reported in the literature but can vary depending on the specific assay conditions.

Table 2: Pharmacokinetic Properties of this compound in Mice

| Compound | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| This compound | 3 mg/kg, p.o. | - | - | 15018 | 99 | - |

| This compound | 1 mg/kg, i.v. | - | - | - | - | - |

Note: Specific Cmax and Tmax values were not provided in the initial search results.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound and its analogs.

Synthesis of Benzo[b][5][6]oxazepin-4-one Derivatives (General Scheme)

The synthesis of the benzo[b][3][4]oxazepin-4-one core typically involves a multi-step process. A general synthetic route is outlined below. For the specific synthesis of this compound, further steps to introduce the cyclopropylethynyl group at the C7 position and the amide side chain are required.

Caption: General synthetic scheme for benzo[b][3][4]oxazepin-4-ones.

Protocol:

-

Step 1: Acylation. React a substituted 2-aminophenol with chloroacetyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) in an appropriate solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) at a controlled temperature (e.g., 0 °C to room temperature).

-

Step 2: Cyclization. The resulting intermediate is then subjected to intramolecular cyclization, often facilitated by a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with heating.

-

Step 3: Amide Coupling. The amine intermediate is then coupled with a desired carboxylic acid using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole) in the presence of a base.

In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[3][10]

Caption: Workflow for the ADP-Glo™ RIPK1 kinase assay.

-

Reaction Setup: In a 384-well plate, prepare a reaction mixture containing RIPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein, MBP), ATP, and the test compound at various concentrations in a kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.4, 100mM MgCl2, 0.5mg/ml BSA).

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture. Incubate for 30-60 minutes at room temperature.

-

Luminescence Reading: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the test compound.

In Vitro RIPK1 Kinase Inhibition Assay (³³P-Radiolabeled ATP Assay)

This is a traditional and highly sensitive method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP into a substrate.

Protocol: [12]

-

Reaction Setup: Prepare a reaction mixture containing RIPK1 enzyme, a suitable substrate, non-radiolabeled ATP, and [γ-³³P]ATP in a kinase reaction buffer. Add the test compound at various concentrations.

-

Incubation: Incubate the reaction at 30°C for a defined time.

-

Reaction Termination and Separation: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto phosphocellulose paper (e.g., P81).

-

Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

-

Quantification: Measure the radioactivity retained on the paper using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

In Vivo Efficacy Model: Lipopolysaccharide (LPS)-induced Sepsis in Mice

This model is commonly used to evaluate the efficacy of anti-inflammatory agents in a systemic inflammatory response syndrome (SIRS) context.[8][2]

Protocol:

-

Animal Acclimatization: Acclimate mice (e.g., C57BL/6) to the experimental conditions for at least one week.

-

Compound Administration: Administer this compound or its analogs via the desired route (e.g., oral gavage) at various doses. A vehicle control group should be included.

-

Induction of Sepsis: After a specified pretreatment time, induce sepsis by intraperitoneal (i.p.) injection of a lethal or sub-lethal dose of lipopolysaccharide (LPS).

-

Monitoring: Monitor the animals for survival, body temperature, and clinical signs of sepsis at regular intervals.

-

Cytokine Analysis: At a predetermined time point, collect blood samples to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using methods like ELISA.

-

Histopathology: Harvest organs (e.g., lungs, liver, kidneys) for histopathological analysis to assess tissue damage.

Signaling Pathway Visualization

The following diagram illustrates the central role of RIPK1 in TNF-α-mediated signaling, leading to either cell survival (NF-κB activation) or cell death (apoptosis or necroptosis). This compound and its analogs inhibit the kinase activity of RIPK1, thereby blocking the necroptotic pathway.

Caption: RIPK1 signaling pathway and the inhibitory action of this compound.

Conclusion

This compound and its analogs represent a promising class of RIPK1 inhibitors with significant therapeutic potential for a range of inflammatory diseases. The dual-mode inhibition mechanism of this compound provides a strong foundation for the design of next-generation inhibitors with improved efficacy and safety profiles. The experimental protocols and signaling pathway diagrams presented in this guide offer a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation into this important therapeutic target. Continued exploration of the structure-activity relationships within the benzo[b][3][4]oxazepin-4-one scaffold and other related chemical series will be crucial for advancing novel RIPK1 inhibitors toward clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ulab360.com [ulab360.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. DNA-Encoded Library Screening Identifies Benzo[b][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]

- 9. Regulation of RIPK1 activation by TAK1-mediated phosphorylation dictates apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 11. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 12. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current literature on ZB-R-55, a highly potent and selective dual-mode inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This compound has emerged as a promising preclinical candidate for the treatment of systemic inflammatory response syndrome (SIRS) and sepsis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound

This compound is a novel compound synthesized as a dual-mode inhibitor of RIPK1, targeting both the ATP-binding pocket and an allosteric site.[1] This unique binding mechanism contributes to its high potency and selectivity.[1] RIPK1 is a critical serine/threonine kinase that plays a central role in regulating inflammation and programmed cell death pathways, including necroptosis.[2] Dysregulation of RIPK1 activity is implicated in a variety of inflammatory and neurodegenerative diseases, making it an attractive therapeutic target.[3] this compound has demonstrated significant therapeutic effects in preclinical models of sepsis, a life-threatening condition characterized by organ dysfunction resulting from a dysregulated host response to infection.[1][4]

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound and the related compound GSK2982772 for comparative analysis.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | Assay Type | IC50 (nM) | Source |

| This compound | RIPK1 | ADP-Glo | 5.7 | [2] |

| This compound | RIPK1 | ³³P-radiolabeled | 16 | [2] |

| This compound | U937 cells (cellular assay) | TNF, SMAC mimetic, zVAD.fmk stimulated | 0.34 | [2] |

| GSK2982772 | RIPK1 | ³³P-radiolabeled | ~160 (estimated 10-fold less potent than this compound) | [1][2] |

Table 2: Pharmacokinetic Profile of this compound in Mice

| Parameter | Intravenous (1 mg/kg) | Oral (3 mg/kg) | Source |

| AUClast (ng·h/mL) | - | 15018 | [2] |

| Vss_obs (mL/kg) | 902 | - | [2] |

| CL (mL/min/kg) | 3.54 | - | [2] |

| Oral Bioavailability (F) | - | 99% | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the information available in the referenced literature.

RIPK1 Kinase Inhibition Assays

3.1.1. ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Reaction Setup: The kinase reaction is performed in a buffer containing RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and the test compound (this compound).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to generate a luminescent signal.

-

Signal Measurement: The luminescence is measured using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition by the test compound.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

3.1.2. ³³P-Radiolabeled Kinase Assay

This is a traditional and highly sensitive method to measure kinase activity.

-

Reaction Setup: The kinase reaction is set up in a buffer containing RIPK1, a substrate, [γ-³³P]ATP, and the test compound.

-

Incubation: The reaction is incubated at a controlled temperature for a specific duration.

-

Reaction Termination and Separation: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing.

-

Signal Measurement: The amount of ³³P incorporated into the substrate is quantified using a scintillation counter.

-

Data Analysis: Kinase activity is determined by the amount of radioactivity incorporated. IC50 values are determined by measuring the reduction in radioactivity at various concentrations of the inhibitor.

Kinase Selectivity Profiling

DiscoveRx KINOMEscan™

This is a competition binding assay used to determine the selectivity of a compound against a large panel of kinases.

-

Assay Principle: An active site-directed ligand is immobilized on a solid support. The test compound is incubated with the kinase and the ligand-coated support.

-

Competition: The test compound competes with the immobilized ligand for binding to the kinase.

-

Quantification: The amount of kinase bound to the solid support is measured. A lower amount of bound kinase indicates stronger binding of the test compound.

-

Data Analysis: The results are typically reported as the percentage of inhibition at a specific concentration (e.g., 1 µM). A low percentage of inhibition against a wide range of kinases indicates high selectivity of the test compound. For this compound, it showed less than 30% inhibition against a panel of 466 kinases when tested at 1 µM, demonstrating its high selectivity for RIPK1.[2]

Cellular Necroptosis Assay

This assay measures the ability of a compound to protect cells from induced necroptosis.

-

Cell Culture: A suitable cell line, such as human monocytic U937 cells, is cultured under standard conditions.

-

Induction of Necroptosis: Necroptosis is induced by treating the cells with a combination of Tumor Necrosis Factor (TNF), a SMAC mimetic, and a pan-caspase inhibitor (zVAD.fmk). The caspase inhibitor is crucial to block apoptosis and specifically induce the necroptotic pathway.

-

Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (this compound) before the addition of the necroptosis-inducing agents.

-

Cell Viability Measurement: After a suitable incubation period, cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: The IC50 value is calculated as the concentration of the compound that results in a 50% protection of cells from necroptosis-induced cell death.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving RIPK1 and a general workflow for the discovery of novel inhibitors like this compound.

Caption: RIPK1-mediated necroptosis signaling pathway and the inhibitory action of this compound.

Caption: A generalized workflow for the discovery and development of a RIPK1 inhibitor like this compound.

Conclusion

This compound represents a significant advancement in the development of RIPK1 inhibitors. Its dual-mode of action, high potency, excellent selectivity, and favorable pharmacokinetic profile make it a strong candidate for further development as a therapeutic for sepsis and other inflammatory diseases. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals working in this area. Further studies are warranted to fully elucidate its clinical potential.

References

- 1. Potent and Selective RIPK1 Inhibitors Targeting Dual-Pockets for the Treatment of Systemic Inflammatory Response Syndrome and Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Methodological & Application

Application Notes: ZB-R-55, a Potent RIPK1 Inhibitor for Cell Culture Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing ZB-R-55, a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in cell culture experiments. This compound is a valuable tool for investigating the role of RIPK1-mediated signaling in various cellular processes, particularly necroptosis, a form of programmed inflammatory cell death.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key signaling node in cellular pathways governing inflammation, apoptosis, and necroptosis.[1][2] The kinase activity of RIPK1 is essential for the execution of necroptosis, making it a compelling therapeutic target for a range of inflammatory and neurodegenerative diseases.[1] this compound is an orally active, potent, and selective RIPK1 inhibitor that can be utilized to dissect the molecular mechanisms of RIPK1-dependent signaling cascades in cellular models.[3][4][5]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays. The following table summarizes the available data for this compound.

| Assay Type | Cell Line / System | Parameter | Value |

| Cellular Necroptosis | U937 | IC50 | 0.34 nM |

| Enzymatic Assay | ADP-Glo | IC50 | 5.7 nM |

| Enzymatic Assay | ³³P-radiolabeled | IC50 | 16 nM |

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound in a cell culture setting.

General Cell Culture and Maintenance

A human monocytic leukemia cell line, U937, is a suitable model for studying necroptosis.

-

Cell Line: U937 (ATCC® CRL-1593.2™)

-

Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells every 2-3 days to maintain a density between 1 x 10⁵ and 2 x 10⁶ viable cells/mL.

Induction of Necroptosis in U937 Cells

This protocol describes the induction of necroptosis using a combination of Tumor Necrosis Factor-alpha (TNF-α), a SMAC mimetic, and a pan-caspase inhibitor (z-VAD-fmk).

-

Materials:

-

U937 cells

-

Complete growth medium

-

Human TNF-α

-

SMAC mimetic (e.g., Birinapant/SM-164)

-

Pan-caspase inhibitor (z-VAD-fmk)

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

96-well or 6-well cell culture plates

-

-

Procedure:

-

Seed U937 cells at a density of 2 x 10⁵ cells/well in a 96-well plate (for viability assays) or 1 x 10⁶ cells/well in a 6-well plate (for Western blotting) in complete growth medium.

-

Incubate for 24 hours.

-

Pre-treat cells with desired concentrations of this compound or vehicle control (DMSO) for 1 hour.

-

To induce necroptosis, add the following reagents to the final concentrations indicated:

-

Incubate for 6-24 hours, depending on the downstream application. Necroptosis in U937 cells can be observed as early as 6 hours.[8]

-

Cell Viability Assay (CellTiter-Glo®)

This assay quantifies ATP levels as an indicator of metabolically active, viable cells.[9][10]

-

Materials:

-

Cells treated in a 96-well opaque-walled plate

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

-

Procedure:

-

Equilibrate the 96-well plate with treated cells to room temperature for approximately 30 minutes.[10][11]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[11]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10][11]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]

-

Measure luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Western Blot Analysis of RIPK1 Phosphorylation

This protocol allows for the detection of phosphorylated RIPK1 (p-RIPK1), a key indicator of its activation.[1]

-

Materials:

-

Cells treated in a 6-well plate

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Anti-phospho-RIPK1 (Ser166)

-

Anti-total RIPK1

-

Anti-β-Actin (loading control)

-

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

-

Procedure:

-

Cell Lysis:

-

After treatment, collect cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.[1]

-

-

Sample Preparation:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.[1]

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.[1]

-

-

Immunoblotting:

-

Detection:

-

Apply ECL detection reagent and capture the chemiluminescent signal.[1]

-

-

Stripping and Reprobing:

-

To normalize for protein loading, the membrane can be stripped and reprobed for total RIPK1 and β-Actin.[1]

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

-

Visualizations

RIPK1 Signaling Pathway

The following diagram illustrates the central role of RIPK1 in TNF-mediated signaling pathways leading to cell survival, apoptosis, or necroptosis. This compound specifically inhibits the kinase activity of RIPK1, thereby blocking the necroptotic pathway.

Caption: RIPK1 signaling pathways leading to survival, apoptosis, or necroptosis.

Experimental Workflow for this compound Evaluation

This diagram outlines the key steps for assessing the efficacy of this compound in a cell-based necroptosis assay.

Caption: Workflow for evaluating this compound's effect on necroptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of TNF-induced caspase-independent necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 10. ch.promega.com [ch.promega.com]

- 11. OUH - Protocols [ous-research.no]

Application Notes and Protocols for ZB-R-55 in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZB-R-55 is a potent and selective, orally active inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical regulator of cellular signaling pathways that control inflammation, apoptosis, and necroptosis, a form of programmed necrotic cell death.[3][4][5] While initially investigated for inflammatory conditions such as sepsis, the role of RIPK1 in cancer is gaining significant attention.[3][4]

In the context of oncology, RIPK1 has a dual role. It can promote cancer cell survival and inflammation through its scaffolding function, leading to NF-κB activation.[3][5][6] Conversely, its kinase activity can trigger immunogenic cell death via necroptosis, which can stimulate an anti-tumor immune response.[7][8] However, many cancer cells suppress necroptosis to evade cell death.[7][9] Therefore, modulating RIPK1 activity with inhibitors like this compound presents a novel therapeutic strategy. Targeting RIPK1 could potentially inhibit tumor growth, overcome resistance to conventional therapies, and modulate the tumor microenvironment.[3][10][11]

These application notes provide a hypothetical framework and detailed protocols for utilizing this compound in a xenograft mouse model to investigate its anti-cancer potential.

Data Presentation: Preclinical Profile of this compound

The following table summarizes the reported in vitro potency and in vivo pharmacokinetic parameters of this compound. This data is crucial for designing in vivo efficacy studies.

| Parameter | Value | Species/Assay | Reference |

| In Vitro Potency | |||

| Cellular IC₅₀ | 0.34 nM | Human U937 cells | [3] (from initial search) |

| Enzymatic IC₅₀ (ADP-Glo) | 5.7 nM | In vitro kinase assay | [3] (from initial search) |

| Enzymatic IC₅₀ (³³P-radiolabeled) | 16 nM | In vitro kinase assay | [3] (from initial search) |

| Pharmacokinetics | |||

| Route of Administration | 3 mg/kg p.o. / 1 mg/kg i.v. | Mouse | [3] (from initial search) |

| Oral Bioavailability (F) | 99% | Mouse | [3] (from initial search) |

| AUClast | 15018 ng·h/mL (p.o.) | Mouse | [3] (from initial search) |

| Clearance (CL) | 3.54 mL/min/kg (i.v.) | Mouse | [3] (from initial search) |

| Volume of Distribution (Vss_obs) | 902 mL/kg (i.v.) | Mouse | [3] (from initial search) |

Signaling Pathway

The diagram below illustrates the central role of RIPK1 in TNF-alpha-induced cell signaling pathways, leading to either cell survival (NF-κB activation), apoptosis, or necroptosis. This compound inhibits the kinase activity of RIPK1, thereby blocking the necroptotic pathway.

Caption: RIPK1 signaling cascade leading to survival, apoptosis, or necroptosis.

Experimental Workflow

The following diagram outlines the general workflow for a xenograft mouse model study to evaluate the efficacy of this compound.

Caption: General experimental workflow for a xenograft mouse model study.

Experimental Protocols

This section details a hypothetical protocol for evaluating this compound in a subcutaneous xenograft mouse model.

Cell Line Selection and Culture

-

Rationale: The choice of cell line is critical. Select human cancer cell lines where RIPK1 signaling is relevant. This could include cell lines with known resistance to apoptosis or those where inducing necroptosis is a therapeutic goal. It is advisable to screen cell lines for RIPK1 and RIPK3 expression levels.[9]

-

Recommended Cell Lines: Based on the literature, consider colorectal, breast, or lung cancer cell lines.[3][9] For example, HT-29 (colorectal cancer) or MDA-MB-231 (breast cancer) could be suitable candidates.

-

Culture Conditions: Culture selected cells in their recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

-

Preparation for Implantation: Harvest cells during the logarithmic growth phase using trypsin-EDTA. Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS). Resuspend the final cell pellet in sterile PBS or Matrigel at the desired concentration. Perform a viability count (e.g., using trypan blue); viability should be >95%.

Xenograft Mouse Model Establishment

-

Animal Model: Use 6-8 week old female immunodeficient mice (e.g., athymic Nude, NOD-SCID, or NSG mice). The choice depends on the tumor cell line's engraftment requirements.

-

Acclimatization: Allow mice to acclimatize for at least one week before any procedures. House them in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.

-

Tumor Implantation:

-

Anesthetize the mouse using isoflurane.

-

Shave and sterilize the right flank with an alcohol wipe.

-

Inject 1 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL (typically in a 1:1 mixture of PBS and Matrigel) subcutaneously into the flank.

-

-

Tumor Growth Monitoring:

-

Begin monitoring tumors 3-4 days post-implantation.

-

Measure tumor dimensions 2-3 times per week using digital calipers.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitor animal body weight and general health status concurrently.

-

This compound Administration

-

Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).

-

Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) + 0.2% Tween 80 in water)

-

Group 2: this compound (e.g., 10 mg/kg, daily)

-

Group 3: this compound (e.g., 30 mg/kg, daily)

-

-

Dosing Rationale: The excellent oral bioavailability (99%) of this compound in mice supports oral gavage as the preferred route of administration. The specific dose levels are hypothetical and should be determined by preliminary maximum tolerated dose (MTD) studies.

-

Preparation and Administration:

-

Prepare the this compound formulation fresh daily. Suspend the compound in the vehicle by sonication or vortexing.

-

Administer the formulation once daily via oral gavage at a volume of 10 mL/kg.

-

Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint.

-

Efficacy and Pharmacodynamic Evaluation

-

Primary Efficacy Endpoint: The primary endpoint is tumor growth inhibition (TGI). This is calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

-

Secondary Endpoints:

-

Body Weight: Monitor for signs of toxicity.

-

Survival: If applicable, monitor survival as a long-term endpoint.

-

-

Study Termination and Sample Collection:

-

Euthanize mice when tumors reach the endpoint size (e.g., 1500-2000 mm³), or if there are signs of significant morbidity (e.g., >20% body weight loss).

-